molecular formula C6H9ClO B1359772 Cyclopentanecarbonyl chloride CAS No. 4524-93-0

Cyclopentanecarbonyl chloride

Cat. No.: B1359772
CAS No.: 4524-93-0
M. Wt: 132.59 g/mol
InChI Key: WEPUZBYKXNKSDH-UHFFFAOYSA-N
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Description

Cyclopentanecarbonyl chloride is an organic compound with the molecular formula C₆H₉ClOThis compound is a colorless to yellow liquid with a pungent odor and is primarily used as an intermediate in organic synthesis .

Preparation Methods

Cyclopentanecarbonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of cyclopentanecarboxylic acid with thionyl chloride (SOCl₂). The reaction typically proceeds under reflux conditions, producing this compound and sulfur dioxide (SO₂) as a byproduct .

Reaction:

C5H9COOH+SOCl2C5H9COCl+SO2+HCl\text{C}_5\text{H}_9\text{COOH} + \text{SOCl}_2 \rightarrow \text{C}_5\text{H}_9\text{COCl} + \text{SO}_2 + \text{HCl} C5​H9​COOH+SOCl2​→C5​H9​COCl+SO2​+HCl

In industrial settings, this compound can be produced on a larger scale using similar methods, ensuring proper handling and safety measures due to the corrosive nature of the reagents involved .

Chemical Reactions Analysis

Cyclopentanecarbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and water to form corresponding amides, esters, and carboxylic acids.

    Hydrolysis: In the presence of water, it hydrolyzes to form cyclopentanecarboxylic acid.

    Reduction: It can be reduced to cyclopentane methanol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cyclopentanecarbonyl chloride is widely used in scientific research, particularly in the fields of chemistry and biochemistry. Some of its applications include:

Mechanism of Action

The mechanism of action of cyclopentanecarbonyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .

Comparison with Similar Compounds

Cyclopentanecarbonyl chloride can be compared with other acyl chlorides such as:

This compound is unique due to its five-membered ring structure, which provides a balance between ring strain and reactivity, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

cyclopentanecarbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO/c7-6(8)5-3-1-2-4-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPUZBYKXNKSDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196448
Record name Cyclopentanecarbonyl chloride
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Molecular Weight

132.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4524-93-0
Record name Cyclopentanecarbonyl chloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentanecarbonyl chloride
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Record name Cyclopentanecarbonyl chloride
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Record name Cyclopentanecarbonyl chloride
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Record name CYCLOPENTANECARBONYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a key application of cyclopentanecarbonyl chloride in material science?

A1: this compound is a crucial monomer in synthesizing semi-aromatic polyamide reverse osmosis membranes (ROMs). [] It reacts with m-phenylenediamine (MPD) via interfacial polymerization to form these membranes, which demonstrate promising desalination properties. []

Q2: How does the structure of this compound relate to its use in synthesizing biologically active compounds?

A2: this compound acts as a building block in synthesizing carbocyclic tiazofurin, a potential anti-cancer agent. [] Its structure allows it to react with specific intermediates derived from benzyl β-aminopenicillanate 1β-oxide, ultimately leading to the target molecule and its enantiomer. [] This highlights the utility of this compound in constructing complex molecules with potential biological activity.

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